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Compound of Interest

Compound Name: 4-Cyanocinnamic acid

Cat. No.: B097937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Cyanocinnamic acid, a molecule of interest in various research and development fields. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic characteristics, presented with clarity and precision to support

scientific endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-Cyanocinnamic acid
are presented below.

¹H NMR Data
The ¹H NMR spectrum of 4-Cyanocinnamic acid exhibits characteristic signals corresponding

to the aromatic and vinylic protons. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b097937?utm_src=pdf-interest
https://www.benchchem.com/product/b097937?utm_src=pdf-body
https://www.benchchem.com/product/b097937?utm_src=pdf-body
https://www.benchchem.com/product/b097937?utm_src=pdf-body
https://www.benchchem.com/product/b097937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-COOH ~12.0 - 13.0 Singlet (broad) -

H-7 (vinylic) ~7.7 Doublet ~16.0

H-2, H-6 (aromatic) ~7.8 Doublet ~8.0

H-3, H-5 (aromatic) ~7.9 Doublet ~8.0

H-8 (vinylic) ~6.6 Doublet ~16.0

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration

used.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts for the distinct carbon atoms in 4-Cyanocinnamic acid are tabulated below.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (Carboxylic Acid) ~167

C-4 (Aromatic) ~112

C-1 (Aromatic) ~138

C-2, C-6 (Aromatic) ~129

C-3, C-5 (Aromatic) ~133

C-7 (Vinylic) ~145

C-8 (Vinylic) ~120

CN (Nitrile) ~118

Note: The assignments are based on typical chemical shift ranges for similar compounds and

may require further 2D NMR experiments for unambiguous confirmation.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 4-Cyanocinnamic acid shows

characteristic absorption bands for its carboxylic acid, nitrile, and aromatic functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3100 - 2500 (broad) O-H stretch Carboxylic Acid

~2230 C≡N stretch Nitrile

~1700 C=O stretch Carboxylic Acid

~1630 C=C stretch Alkene

~1600, 1480 C=C stretch Aromatic Ring

~980 =C-H bend (out-of-plane) trans-Alkene

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems. The UV-Vis spectrum of 4-Cyanocinnamic
acid is characterized by a strong absorption band in the ultraviolet region.

Solvent λmax (nm)
Molar Absorptivity (ε, L mol⁻¹

cm⁻¹)

Ethanol ~298 Not available

Note: The λmax and molar absorptivity can be influenced by the solvent used for the

measurement.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-Cyanocinnamic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in an NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Data Acquisition:

Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

Acquire the ¹³C NMR spectrum on the same instrument, typically requiring a longer

acquisition time due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Cyanocinnamic acid with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a

typical range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment to subtract atmospheric

and instrumental interferences.
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UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-Cyanocinnamic acid of a known concentration in a UV-

transparent solvent (e.g., ethanol, methanol).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the solvent to be used as a reference (blank).

Fill a second quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm to determine the

wavelength of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a chemical compound like 4-
Cyanocinnamic acid is illustrated in the diagram below.
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Caption: General workflow for the spectroscopic analysis of 4-Cyanocinnamic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Cyanocinnamic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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